

standard operating procedure for cp028 handling

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Compound of Interest

Compound Name: cp028

Cat. No.: B1669459

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Application Notes and Protocols for CP028

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP028 is a small molecule inhibitor of pre-mRNA splicing. It functions by stalling the spliceosome at an early stage of activation, providing a valuable tool for studying the dynamics and mechanisms of this fundamental cellular process. **CP028** inhibits the transition of the pre-catalytic spliceosomal A complex to the B complex and also stalls the transition of the B complex to the activated Bact complex, leading to the accumulation of a novel intermediate termed the B028 complex.^[1] Its ability to arrest the spliceosome at a specific intermediate stage makes it a useful compound for dissecting the intricate steps of spliceosome assembly and function.

Chemical Properties

Property	Value	Reference
CAS Number	347397-83-5	MedchemExpress SDS
Molecular Formula	C ₂₃ H ₁₇ FN ₂ O ₄	MedchemExpress SDS
Molecular Weight	404.39 g/mol	MedchemExpress SDS
Appearance	Solid	MedchemExpress SDS
Solubility	Soluble in DMSO	MedchemExpress SDS
Storage	Store at -20°C for long-term storage.	MedchemExpress SDS

Biological Activity

Parameter	Value	Cell/System	Reference
IC ₅₀	54 µM	HeLa nuclear extract (in vitro splicing assay)	[1]

Standard Operating Procedure for Handling CP028

1. Personal Protective Equipment (PPE)

- **Gloves:** Wear appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.
- **Eye Protection:** Use safety glasses with side shields or goggles.
- **Lab Coat:** A standard laboratory coat should be worn.
- **Respiratory Protection:** If handling large quantities or if there is a risk of aerosolization, use a certified respirator.

2. Storage and Stability

- Long-term Storage: For long-term storage, keep the solid compound at -20°C in a tightly sealed container.
- Solution Storage: Prepare stock solutions in DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. The stability of the compound in solution over extended periods should be validated for specific experimental needs.

3. Preparation of Stock Solutions

- Allow the vial of solid **CP028** to equilibrate to room temperature before opening to prevent moisture condensation.
- Aseptically prepare a stock solution of desired concentration (e.g., 10 mM) in anhydrous DMSO.
- Vortex briefly to ensure the compound is fully dissolved.
- Aliquot the stock solution into sterile microcentrifuge tubes for storage.

4. Spill and Waste Disposal

- Spills: In case of a spill, absorb the material with an inert absorbent material and place it in a suitable container for chemical waste. Clean the spill area with an appropriate solvent.
- Waste Disposal: Dispose of unused compound and waste materials in accordance with local, state, and federal regulations for chemical waste.

5. First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
- Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

In Vitro Splicing Assay in HeLa Nuclear Extract

This protocol is adapted from the methodology used to characterize the inhibitory activity of **CP028**.^[1]

Materials:

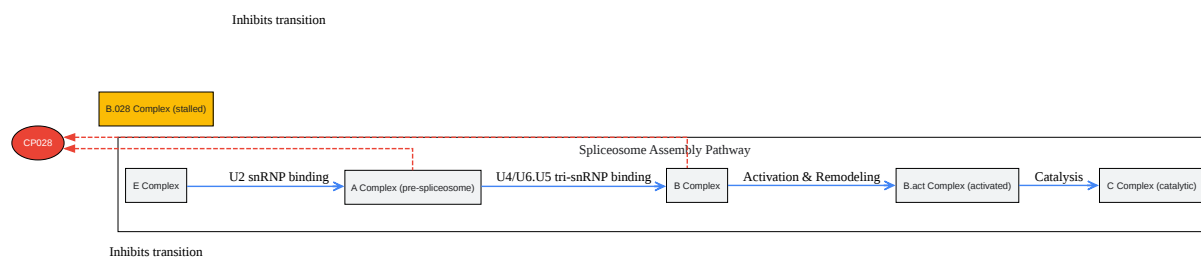
- HeLa nuclear extract
- ³²P-labeled pre-mRNA substrate (e.g., MINX pre-mRNA)
- **CP028** stock solution in DMSO
- DMSO (vehicle control)
- Splicing reaction buffer (containing ATP, MgCl₂, and other necessary salts)
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- Denaturing polyacrylamide gel
- Phosphorimager or autoradiography film

Procedure:

- Thaw the HeLa nuclear extract and other reagents on ice.
- Set up the splicing reactions in sterile microcentrifuge tubes on ice. For a standard 25 µL reaction:
 - 12.5 µL HeLa nuclear extract
 - 1 µL ³²P-labeled pre-mRNA

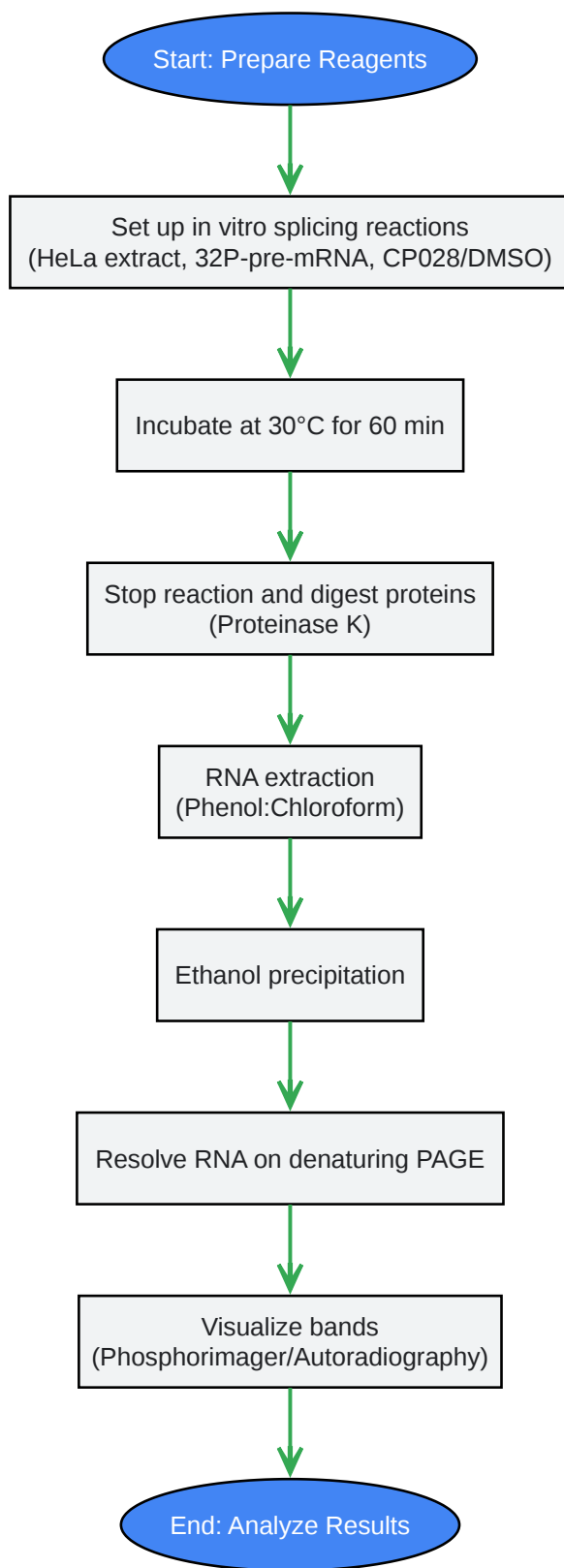
- Varying concentrations of **CP028** (e.g., 10 μ M to 200 μ M) or an equivalent volume of DMSO for the control.
- Add splicing reaction buffer to a final volume of 25 μ L.
- Incubate the reactions at 30°C for 60 minutes.
- Stop the reactions by adding Proteinase K and incubate at 37°C for 15 minutes to digest proteins.
- Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.
- Resuspend the RNA pellet in a suitable loading buffer.
- Denature the samples by heating and resolve the RNA products on a denaturing polyacrylamide gel.
- Dry the gel and visualize the radiolabeled RNA bands using a phosphorimager or by exposing it to autoradiography film.
- Quantify the bands corresponding to the pre-mRNA, splicing intermediates, and spliced mRNA to determine the inhibitory effect of **CP028**.

Visualizations



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Caption: Mechanism of **CP028** action on the spliceosome assembly pathway.



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References

- 1. Identification of a small molecule inhibitor that stalls splicing at an early step of spliceosome activation - PMC [pmc.ncbi.nlm.nih.gov]
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